molecular formula C14H17F3N2O4S B4775865 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide

1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide

Cat. No. B4775865
M. Wt: 366.36 g/mol
InChI Key: GXOGMYRTJJWBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide, also known as JNJ-1930942, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at Janssen Research & Development, LLC, and has since been the subject of numerous studies investigating its mechanism of action and potential uses in various fields.

Mechanism of Action

1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, a receptor that plays a key role in pain sensation. By blocking the activity of TRPV1, 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide can reduce the transmission of pain signals, leading to a reduction in pain sensation. This mechanism of action has been extensively studied and is well-understood, making 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide an attractive target for further research.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects in animal models. In addition to reducing neuropathic pain, 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide has also been shown to reduce inflammation and hyperalgesia, two key factors in the development and maintenance of chronic pain. These effects are thought to be mediated by the blockade of TRPV1 channels, which play a key role in both pain and inflammation.

Advantages and Limitations for Lab Experiments

1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule drug, making it easy to administer and study in animal models. It also has a well-understood mechanism of action, allowing researchers to design experiments that target specific aspects of pain and inflammation. However, there are also some limitations to using 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide in lab experiments. Its potency and selectivity for TRPV1 may limit its use in studying other pain pathways, and its potential side effects on other physiological processes must be carefully considered.

Future Directions

There are several potential future directions for research on 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists, which could lead to the development of more effective pain therapies. Another area of research is the investigation of 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide's potential uses in other fields, such as cancer therapy or neurodegenerative diseases. Overall, 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide is a promising compound with many potential applications, and further research is needed to fully understand its therapeutic potential.

Scientific Research Applications

1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide has been the subject of several scientific studies investigating its potential uses in various fields. One area of research has focused on its potential as a treatment for neuropathic pain, a chronic condition that affects millions of people worldwide. Studies have shown that 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide can effectively reduce neuropathic pain in animal models, making it a promising candidate for further development as a therapeutic agent.

properties

IUPAC Name

1-methylsulfonyl-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4S/c1-24(21,22)19-8-6-10(7-9-19)13(20)18-11-2-4-12(5-3-11)23-14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOGMYRTJJWBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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